molecular formula C19H15N3OS B12723752 Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- CAS No. 120354-28-1

Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)-

Cat. No.: B12723752
CAS No.: 120354-28-1
M. Wt: 333.4 g/mol
InChI Key: LOZJWPIFPRGRAA-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno ring fused to a pyrimidine ring, makes it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thieno ring through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amino group at the desired position.

    Substitution Reactions: Introduction of phenyl and phenylmethyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- may include other thienopyrimidines with different substituents. Examples include:

  • Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(methyl)-.
  • Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(ethyl)-.

Uniqueness

The uniqueness of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

120354-28-1

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-amino-2-benzyl-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H15N3OS/c20-22-16(11-13-7-3-1-4-8-13)21-18-17(19(22)23)15(12-24-18)14-9-5-2-6-10-14/h1-10,12H,11,20H2

InChI Key

LOZJWPIFPRGRAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2N

Origin of Product

United States

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